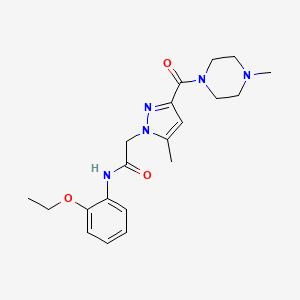

N-(2-ethoxyphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide

Description

This compound features a pyrazole core substituted with a methyl group at position 5 and a 4-methylpiperazine-1-carbonyl moiety at position 2. The acetamide linker connects the pyrazole to a 2-ethoxyphenyl group.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[5-methyl-3-(4-methylpiperazine-1-carbonyl)pyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3/c1-4-28-18-8-6-5-7-16(18)21-19(26)14-25-15(2)13-17(22-25)20(27)24-11-9-23(3)10-12-24/h5-8,13H,4,9-12,14H2,1-3H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZARTIKTCZKDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C(=CC(=N2)C(=O)N3CCN(CC3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-2-(5-methyl-3-(4-methylpiperazine-1-carbonyl)-1H-pyrazol-1-yl)acetamide, identified by its CAS number 1172787-48-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO with a molecular weight of 385.5 g/mol. Its structure includes a pyrazole ring, an acetamide group, and a piperazine moiety, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 385.5 g/mol |

| CAS Number | 1172787-48-2 |

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- Kinase Inhibition : The compound may act as a kinase inhibitor, which is crucial in regulating cell signaling pathways involved in cancer progression and other diseases. Inhibitors typically bind to the ATP-binding site of kinases, preventing their activation .

- Neurotransmitter Modulation : The piperazine component suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways, which could influence mood and cognition .

Anticonvulsant Activity

In studies focusing on related compounds, the anticonvulsant activity was evaluated using animal models. For instance, derivatives with similar structures demonstrated efficacy in reducing seizure frequency in maximal electroshock (MES) tests . While specific data on this compound is limited, its structural analogs suggest potential effectiveness against seizures.

Case Studies

- Antitumor Activity : A study exploring compounds with similar piperazine and pyrazole structures reported notable antitumor effects in vitro against various cancer cell lines. These compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- CNS Activity : Research on related piperazine derivatives indicated significant activity in models of anxiety and depression. These derivatives showed promise in modulating serotonin receptors, which could translate to similar effects for this compound .

Comparison with Similar Compounds

Pyrazole-Piperazine Hybrids

Key Analogues :

- 5-(2-ethoxy-5-{[4-(3,5-dimethyl)piperazine-1-yl]-acetyl}phenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one (): Structural Differences: Replaces the 4-methylpiperazine in the target compound with a 3,5-dimethylpiperazine. The core structure is a pyrazolo-pyrimidinone instead of a simple pyrazole. The pyrimidinone core could confer kinase inhibitory activity, unlike the pyrazole-acetamide framework .

Pyrazole-Acetamide Derivatives

Key Analogues :

- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Structural Differences: Features a chloroacetamide linker and 4-chlorophenyl/cyano substitutions. Functional Implications: The electron-withdrawing chloro and cyano groups may enhance electrophilicity, favoring covalent binding to targets like cysteine proteases. However, this could reduce metabolic stability compared to the ethoxyphenyl and methylpiperazine groups in the target compound .

- N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (): Structural Differences: Incorporates a thiazole ring and phenylpyrazole moiety. The phenylpyrazole substitution could enhance aromatic stacking interactions in enzyme binding pockets .

Heterocyclic Hybrids with Oxadiazole/Isoxazole Moieties

Key Analogues :

- 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide (): Structural Differences: Replaces the 4-methylpiperazine with a 1,2,4-oxadiazole ring and adds a methylsulfanyl group. The methylsulfanyl group may improve oxidative stability but could pose metabolic challenges .

- 5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide ():

Structure-Activity Relationship (SAR) Insights

- Piperazine Substitution : 4-Methylpiperazine (target) balances lipophilicity and solubility better than 3,5-dimethylpiperazine () or ethylpiperazine derivatives.

- Pyrazole Substituents : Methyl at position 5 (target) likely reduces steric hindrance compared to bulkier groups (e.g., phenyl in ).

- Acetamide vs. Carbothioamide : Acetamide (target) offers superior metabolic stability over thiourea derivatives () but may have lower binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.